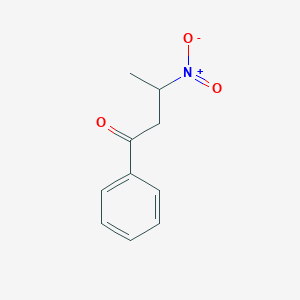3-Nitro-1-phenyl-1-butanone
CAS No.: 7404-78-6
Cat. No.: VC17944438
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7404-78-6 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 3-nitro-1-phenylbutan-1-one |
| Standard InChI | InChI=1S/C10H11NO3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
| Standard InChI Key | ZEMBUDLWKVRNIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
3-Nitro-1-phenyl-1-butanone belongs to the class of nitroketones, combining a ketone functional group with a nitro substituent. The IUPAC name, 3-nitro-1-phenylbutan-1-one, reflects its structure: a four-carbon butanone chain with a phenyl group attached to the carbonyl carbon (C1) and a nitro group (-NO₂) at the third carbon (C3). The molecular geometry creates distinct electronic effects, as the electron-withdrawing nitro group influences the reactivity of the ketone and adjacent carbons .
Physicochemical Characteristics
Key physical properties of 3-nitro-1-phenyl-1-butanone include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.20 g/mol | |
| Density | 1.155 g/cm³ | |
| Boiling Point | 331.1°C at 760 mmHg | |
| Flash Point | 157°C | |
| LogP (Octanol-Water) | 2.45 | |
| Refractive Index | 1.528 |
The compound’s relatively high boiling point and density reflect strong intermolecular interactions due to polar functional groups. The nitro group contributes to its electron-deficient character, making it susceptible to nucleophilic attacks.
Synthesis and Preparation
Classical Synthetic Routes
The synthesis of 3-nitro-1-phenyl-1-butanone is typically achieved through Friedel-Crafts acylation followed by nitration. Russell et al. (1990) documented a method involving the reaction of phenylbutanone with nitric acid in the presence of sulfuric acid as a catalyst . The process proceeds via electrophilic aromatic substitution, though the nitro group’s placement on the aliphatic chain requires careful control of reaction conditions to avoid ring nitration.
Modern Approaches
Recent advances utilize microwave-assisted synthesis to improve yield and reduce reaction time. For example, nitroalkane addition to α,β-unsaturated ketones under microwave irradiation has been reported to achieve 70–80% yields within 30 minutes, compared to 12-hour conventional heating. This method minimizes side reactions such as over-nitration or oxidation of the ketone group.
Reactivity and Functional Transformations
Nucleophilic Reactions
The ketone and nitro groups in 3-nitro-1-phenyl-1-butanone participate in distinct reactions:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, yielding 3-amino-1-phenyl-1-butanone, a potential intermediate for pharmaceuticals.
-
Condensation: The α-hydrogen adjacent to the carbonyl undergoes Knoevenagel condensation with aldehydes, forming α,β-unsaturated ketones .
Fragmentation Patterns
Mass spectrometry studies reveal characteristic fragmentation pathways. The McLafferty rearrangement dominates, producing a peak at m/z 106 (C₇H₇O⁺) due to cleavage between C2 and C3. The nitro group stabilizes charge distribution, leading to secondary fragments at m/z 77 (C₆H₅⁺) and m/z 105 (C₇H₅O⁺).
Applications and Research Significance
Organic Synthesis Intermediate
3-Nitro-1-phenyl-1-butanone serves as a precursor for heterocyclic compounds. For instance, its reaction with hydrazines yields pyrazole derivatives, which are explored for antimicrobial and anti-inflammatory properties .
Spectroscopic Studies
Infrared (IR) spectroscopy identifies key absorptions:
-
C=O Stretch: 1680–1700 cm⁻¹
-
NO₂ Asymmetric Stretch: 1520–1550 cm⁻¹
These bands aid in differentiating positional isomers, such as 4-nitro-1-phenyl-1-butanone, which exhibits a shifted C=O stretch due to altered conjugation .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 4-Nitro-1-phenyl-1-butanone | C₁₀H₁₁NO₃ | Nitro group at C4; higher polarity |
| 3-Methyl-2-nitro-1-phenyl-1-butanone | C₁₁H₁₃NO₃ | Additional methyl at C2; altered steric effects |
| 2-Nitroacetophenone | C₈H₇NO₃ | Shorter carbon chain; faster reactivity |
The unique positioning of the nitro group in 3-nitro-1-phenyl-1-butanone offers a balance between electronic effects and steric hindrance, enabling selective reactions uncommon in its analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume